Cas no 5287-64-9 (5-KETO-D-GLUCONIC ACID)

5-Keto-D-Gluconic Acid is a keto derivative of D-gluconic acid, commonly used as an intermediate in chemical and biochemical processes. Its key advantages include its role as a precursor in the synthesis of industrially relevant compounds, such as ascorbic acid (vitamin C), and its utility in enzymatic reactions. The compound exhibits stability under controlled conditions and is water-soluble, facilitating its use in aqueous systems. Its functional groups enable selective modifications, making it valuable for research and production in pharmaceuticals, food additives, and specialty chemicals. The product is typically supplied as a high-purity solid, ensuring consistency for laboratory and industrial applications.
5-KETO-D-GLUCONIC ACID structure
5-KETO-D-GLUCONIC ACID structure
Product Name:5-KETO-D-GLUCONIC ACID
CAS No:5287-64-9
MF:C6H10O7
MW:194.139402866364
CID:2199077
PubChem ID:5460352
Update Time:2025-10-29

5-KETO-D-GLUCONIC ACID Chemical and Physical Properties

Names and Identifiers

    • 5-KETO-D-GLUCONIC ACID
    • D-xylo-[5]hexulosonic acid
    • 5-keto-D-gluconicacid
    • C01062
    • DTXSID6046927
    • IZSRJDGCGRAUAR-MROZADKFSA-N
    • D-Gluconic acid, 5-keto-
    • xylo-5-Hexulosonic acid
    • 815-89-4
    • 5168T78Z4V
    • 5-Oxo-D-gluconic acid
    • CHEMBL3307203
    • 5287-64-9
    • Q27102394
    • d-xylo-5-hexulosonic acid
    • SCHEMBL5803988
    • CHEBI:17426
    • 5-Dehydrogluconate
    • 5-dehydro-D-gluconic acid
    • UNII-5168T78Z4V
    • 5-Ketogluconic acid
    • D-xylo-hex-5-ulosonic acid
    • (2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid
    • K-2041
    • D-Xylo-5-Hexulosonic acid;5-Oxo-5-deoxy-D-gluconic acid
    • MK14117
    • Inchi: 1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/t3-,4+,5-/m1/s1
    • InChI Key: IZSRJDGCGRAUAR-MROZADKFSA-N
    • SMILES: O[C@H]([C@H](C(=O)O)O)[C@@H](C(CO)=O)O

Computed Properties

  • Exact Mass: 194.04265265g/mol
  • Monoisotopic Mass: 194.04265265g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3
  • Topological Polar Surface Area: 135Ų

5-KETO-D-GLUCONIC ACID Pricemore >>

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5-KETO-D-GLUCONIC ACID Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Tris(hydroxymethyl)aminomethane hydrochloride Catalysts: Gluconate 5-dehydrogenase ,  Carbonyl reductase (NADPH) Solvents: Butyl acetate ;  6 h, pH 8, 30 °C; 2 h
Reference
Chemo-enzymatic cascades producing 2,5-furandicarboxylic acid precursors viaD-gluconate "barbell oxidation" and dehydration
Chen, Jiao; et al, Green Chemistry, 2023, 25(18), 7126-7140

Production Method 2

Reaction Conditions
1.1R:K2CO3, R:O2, C:Au, C:CeO2, C:Cs, S:H2O, 4 h, 70°C, 15 bar
Reference
Selective oxidation of glucose to glucuronic acid by cesium-promoted gold nanoparticle catalyst
By Wojcieszak, Robert et al, Journal of Molecular Catalysis A: Chemical, 2016, 422, 35-42

Production Method 3

Reaction Conditions
1.1 -
2.1 Reagents: Tris(hydroxymethyl)aminomethane hydrochloride Catalysts: Gluconate 5-dehydrogenase ,  Carbonyl reductase (NADPH) Solvents: Butyl acetate ;  6 h, pH 8, 30 °C; 2 h
Reference
Chemo-enzymatic cascades producing 2,5-furandicarboxylic acid precursors viaD-gluconate "barbell oxidation" and dehydration
Chen, Jiao; et al, Green Chemistry, 2023, 25(18), 7126-7140

5-KETO-D-GLUCONIC ACID Raw materials

5-KETO-D-GLUCONIC ACID Preparation Products

Additional information on 5-KETO-D-GLUCONIC ACID

5-KETO-D-GLUCONIC ACID (CAS No. 5287-64-9): A Comprehensive Overview

5-Keto-D-gluconic acid (CAS No. 5287-64-9) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, biotechnology, and materials science. This compound is a derivative of D-gluconic acid, which is a product of the oxidation of glucose. The presence of the keto group at the C-5 position imparts distinct reactivity and functionality to this molecule, making it an important intermediate in the synthesis of various bioactive compounds.

In the realm of pharmaceutical research, 5-Keto-D-gluconic acid has shown promise as a precursor for the development of novel drugs. Recent studies have explored its potential in the treatment of metabolic disorders, particularly those involving glucose metabolism. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of 5-Keto-D-gluconic acid derivatives in modulating glucose transport and metabolism, suggesting their potential as therapeutic agents for diabetes and related conditions.

Beyond its pharmaceutical applications, 5-Keto-D-gluconic acid has also found utility in biotechnological processes. Its ability to undergo selective chemical transformations makes it an attractive substrate for enzymatic reactions. Researchers at the University of California, Berkeley, have demonstrated the use of engineered enzymes to convert 5-Keto-D-gluconic acid into valuable chemicals and biofuels with high efficiency and selectivity. This approach not only enhances the sustainability of chemical production but also opens new avenues for industrial biotechnology.

In materials science, 5-Keto-D-gluconic acid has been investigated for its potential in developing biodegradable polymers and functional materials. A study published in the Journal of Polymer Science reported the synthesis of poly(5-keto-D-gluconic acid) and its derivatives, which exhibited excellent mechanical properties and biocompatibility. These polymers have shown promise in applications such as drug delivery systems, tissue engineering scaffolds, and environmentally friendly packaging materials.

The chemical structure of 5-Keto-D-gluconic acid (C6H10O7) consists of a six-carbon backbone with hydroxyl groups at positions 1, 2, 3, 4, and 6, and a keto group at position 5. This arrangement provides a rich platform for chemical modifications and functionalization. The compound can be synthesized through various routes, including enzymatic oxidation of glucose or chemical oxidation using oxidizing agents such as potassium permanganate or sodium hypochlorite.

The stability and solubility properties of 5-Keto-D-gluconic acid are crucial for its practical applications. It is generally stable under neutral to slightly acidic conditions but can undergo degradation under strongly alkaline conditions. Its solubility in water is high, making it suitable for aqueous-based processes and formulations. However, it is less soluble in organic solvents, which can be advantageous or disadvantageous depending on the specific application.

In terms of safety and environmental impact, 5-Keto-D-gluconic acid is considered to be relatively benign. It is not classified as a hazardous substance according to current regulatory standards. However, proper handling and storage practices should still be followed to ensure safety in laboratory and industrial settings.

The future prospects for 5-Keto-D-gluconic acid are promising. Ongoing research continues to uncover new applications and optimize existing processes involving this compound. For example, recent advancements in green chemistry have led to more sustainable methods for its production, reducing environmental impact while maintaining high yields.

In conclusion, 5-Keto-D-gluconic acid (CAS No. 5287-64-9) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical properties make it an invaluable intermediate in pharmaceuticals, biotechnology, and materials science. As research progresses, it is likely that new opportunities will emerge, further solidifying the importance of this compound in modern science and technology.

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